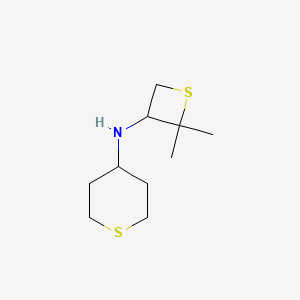![molecular formula C6H12F2N2O B13331339 2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide](/img/structure/B13331339.png)
2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide is a chemical compound characterized by the presence of a difluoroethyl group attached to an amino group, which is further connected to a N-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide typically involves the reaction of 2,2-difluoroethylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while reduction may produce difluoroethylamines.
Scientific Research Applications
2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The difluoroethyl group plays a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, alteration of cellular signaling, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-Difluoroethyl)amino]-N-methylacetamide
- 2-[(2,2-Difluoroethyl)amino]-N-methylbutanamide
- 2-[(2,2-Difluoroethyl)amino]-N-methylpentanamide
Uniqueness
2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide is unique due to its specific structural features, such as the presence of the difluoroethyl group and the N-methylpropanamide moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12F2N2O |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(2,2-difluoroethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H12F2N2O/c1-4(6(11)9-2)10-3-5(7)8/h4-5,10H,3H2,1-2H3,(H,9,11) |
InChI Key |
BJBFGWMMPCRKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)


![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)


![4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol](/img/structure/B13331300.png)



![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13331332.png)

![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)
![6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13331350.png)
